molecular formula C7H4BrClN2 B1374619 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1082040-90-1

7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1374619
M. Wt: 231.48 g/mol
InChI Key: SCNMQFXKQROQTL-UHFFFAOYSA-N
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Description

“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is a compound with the molecular formula C7H4BrClN2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Chemical Reactions Analysis

While specific chemical reactions involving “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” are not available, it’s known that similar compounds are used in various chemical reactions .


Physical And Chemical Properties Analysis

“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” has a molecular weight of 231.48 . It has a density of 1.9±0.1 g/cm3, a boiling point of 359.8±37.0 °C at 760 mmHg, and a flash point of 171.4±26.5 °C . It also has a molar refractivity of 49.2±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.2±3.0 cm3 .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : Pyrrolopyrazine derivatives are used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Field: Cancer Therapeutics

  • Application : 1H-pyrrolo [2,3-b]pyridine derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
  • Methods : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were tested . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Field: Brain Penetrant Inhibitor Development

  • Application : Compounds similar to “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” have been used in the development of brain penetrant inhibitors .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Field: Migration and Invasion Abilities of Cells

  • Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used in studies related to the migration and invasion abilities of cells .
  • Methods : The specific compound 4h was used for treatment of 4T1 cells for 24 hours .
  • Results : The treatment significantly reduced the migration and invasion abilities of 4T1 cells .

Field: Brain Penetrant Inhibitor Development

  • Application : Compounds similar to “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” have been used in the development of brain penetrant inhibitors .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Field: Migration and Invasion Abilities of Cells

  • Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used in studies related to the migration and invasion abilities of cells .
  • Methods : The specific compound 4h was used for treatment of 4T1 cells for 24 hours .
  • Results : The treatment significantly reduced the migration and invasion abilities of 4T1 cells .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .

properties

IUPAC Name

7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMQFXKQROQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693899
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloro-4-Azaindole

CAS RN

1082040-90-1
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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